molecular formula C45H50ClN7O7S B612062 Venetoclax CAS No. 1257044-40-8

Venetoclax

货号: B612062
CAS 编号: 1257044-40-8
分子量: 868.4 g/mol
InChI 键: LQBVNQSMGBZMKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Venetoclax is an antineoplastic agent (cancer medicine) used alone or together with other medicines to treat chronic lymphocytic leukemia (CLL) or small lymphocytic lymphoma (SLL), with or without 17p deletion, in patients who have received at least one previous treatment . It interferes with the growth of cancer cells, which are eventually destroyed by the body .


Molecular Structure Analysis

The crystal structure of this compound has been determined. The asymmetric unit is composed of two crystallographically independent molecules of this compound and two molecules of interstitial water . Intramolecular N–O hydrogen bonding is present in both molecules .


Physical and Chemical Properties Analysis

This compound is a BCS class IV medicine that shows low bioavailability through oral route because of low permeability (log P: 5.5) and low solubility (<0.0000042 mg/mL at pH 7.4 in aqueous buffer) .

科学研究应用

急性髓系白血病(AML)的治疗

维奈托克 (Venetoclax) 在治疗急性髓系白血病 (AML) 方面展现出可喜的结果。 近期研究表明,维奈托克与强化化疗联用在治疗新发和复发/难治性 AML 的适合患者中取得了令人鼓舞的结果 {svg_1}这种方法与 AZA 单药治疗相比,导致更高的总缓解率、可测量残留病灶 (MRD) 阴性缓解率和总生存期 {svg_2}.

慢性淋巴细胞白血病 (CLL) 的治疗

维奈托克已被证明是治疗慢性淋巴细胞白血病 (CLL) 的可行选择,具有很高的缓解率和通常易于管理的安全性 {svg_3}通过在 5 周内缓慢增加剂量,以安全的方式给药维奈托克,以及适当的评估、准备和启动,对于降低 CLL 患者肿瘤溶解综合征 (TLS) 的风险至关重要,并且取得了成功 {svg_4}.

与阿扎胞苷 (AZA) 的联合治疗

基于维奈托克 (VEN) 与阿扎胞苷 (AZA) 的联合治疗方法,显著改善了老年 AML 患者的预后 {svg_5}这种创新方法与 AZA 单药治疗相比,导致更高的总缓解率、可测量残留病灶 (MRD) 阴性缓解率和总生存期 {svg_6}.

在高危 AML 中的应用

为了提高 MRD 阴性缓解率,并促进向异基因造血干细胞移植的过渡,特别是在高危 AML 中,人们进行了探索强化化疗与靶向药物联用的试验 {svg_7}维奈托克在提高缓解率和帮助向治愈性治疗过渡方面,特别是对高危 AML 患者,强调了其在不同风险组中增强化疗的作用 {svg_8}.

联合治疗策略

维奈托克还在与其他精密靶向药物的联合治疗策略中进行研究 {svg_9}这些发现提供了宝贵的见解,为后续的学术研究深入研究这些策略奠定了基础 {svg_10}.

安全和危害

Venetoclax can cause serious side effects, including tumor lysis syndrome (TLS), which can cause kidney failure, the need for dialysis treatment, and may lead to death . It can also cause serious infections, including pneumonia (lung infection) and sepsis (blood infection), which can be life-threatening . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is toxic .

未来方向

Venetoclax-based combinations have improved outcomes, including both remission rates and overall survival, of older patients with acute myeloid leukemia (AML) deemed “unfit” for intensive chemotherapy due to age or comorbidities . Other this compound-based combinations are being investigated in AML with the ultimate goal of improving cure rates across many subgroups .

生化分析

Biochemical Properties

Venetoclax interacts specifically with the BCL-2 protein, a key regulator of apoptosis. BCL-2 inhibits apoptosis by binding to pro-apoptotic proteins such as BAX and BAK, preventing them from permeabilizing the mitochondrial outer membrane. This compound binds to the hydrophobic groove of BCL-2, displacing these pro-apoptotic proteins and allowing them to initiate the apoptotic process . This interaction leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, which are enzymes that execute apoptosis .

Cellular Effects

This compound exerts its effects on various types of cells, particularly cancer cells that overexpress BCL-2. By inhibiting BCL-2, this compound induces apoptosis in these cells, leading to their death. This process affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the immunostimulatory function of dendritic cells, increasing tumor immunosurveillance . Additionally, this compound can augment the antitumor efficacy of immune checkpoint inhibitors by increasing the number of intratumoral effector T cells .

Molecular Mechanism

At the molecular level, this compound binds directly to the BCL-2 protein, displacing pro-apoptotic proteins such as BAX and BAK. This binding interaction leads to mitochondrial outer membrane permeabilization and the activation of caspase enzymes, which execute apoptosis . This compound also disrupts the interaction between BCL-2 and other proteins, such as SERCA3, leading to changes in calcium localization and mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is generally stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, this compound has been associated with an increased risk of high-grade neutropenia and febrile neutropenia in patients with AML . Additionally, this compound can lead to changes in mitochondrial function and calcium localization over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to enhance its antitumor activity, but they can also lead to toxic or adverse effects. For instance, in mouse models, this compound has been administered at doses ranging from 10 to 80 mg/kg, with higher doses showing greater antitumor activity but also increased toxicity .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The metabolic pathways involve enzymatic oxidation, followed by sulfation and nitro reduction . This compound can also influence metabolic pathways in cancer cells, such as reversing metabolic reprogramming induced by other treatments .

Transport and Distribution

This compound is highly bound to plasma proteins and has a large volume of distribution . It is transported within cells and tissues via various transporters, including P-glycoprotein and breast cancer resistance protein . This compound can cross the blood-brain barrier, although its penetration into the central nervous system is limited .

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . It disrupts the interaction between BCL-2 and calcium channels, leading to changes in calcium localization and mitochondrial function . This compound can also influence the localization of other proteins, such as SERCA3, within the cell .

属性

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBVNQSMGBZMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H50ClN7O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154863
Record name ABT-199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

868.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are necessary regulators of the apoptotic (anti-cell programmed death) process. This family comprises proapoptotic and prosurvival proteins for various cells. Cancer cells evade apoptosis by inhibiting programmed cell death (apoptosis). The therapeutic potential of directly inhibiting prosurvival proteins was unveiled with the development of navitoclax, a selective inhibitor of both BCL-2 and BCL-2-like 1 (BCL-X(L)), which has demonstrated clinical efficacy in some BCL-2-dependent hematological cancers. Selective inhibition of BCL-2 by venetoclax, sparing BCL-xL enables therapeutic induction of apoptosis without the negative effect of thrombocytopenia,. Venetoclax helps restore the process of apoptosis by binding directly to the BCL-2 protein, displacing pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspase enzymes. In nonclinical studies, venetoclax has shown cytotoxic activity in tumor cells that overexpress BCL-2.
Record name Venetoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1257044-40-8
Record name ABT 199
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257044-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Venetoclax [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257044408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venetoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11581
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABT-199
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (amorphous)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VENETOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54AIC43PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。